
3,5-Bis(trifluoromethyl)-4-chloroaniline
Übersicht
Beschreibung
“3,5-Bis(trifluoromethyl)aniline” is a chemical compound with the molecular formula (CF3)2C6H3NH2 . It is related to “3,5-Bis(trifluoromethyl)benzoic acid”, which is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .
Synthesis Analysis
While specific synthesis methods for “3,5-Bis(trifluoromethyl)-4-chloroaniline” were not found, a related compound, “3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives”, has been synthesized as potent growth inhibitors of drug-resistant bacteria .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)-4-chloroaniline: Scientific Research Applications
Synthesis of Schiff’s Bases: This compound is used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, which is a type of Schiff’s base. Schiff’s bases have various applications, including as ligands in coordination chemistry and as intermediates in organic synthesis .
Antimicrobial Agents: The significance of the trifluoromethyl group in drug discovery is well-documented. 3,5-Bis(trifluoromethyl)-4-chloroaniline derivatives have been synthesized and evaluated for their antimicrobial activities, showing potent effects against various strains including MRSA .
Organocatalysis: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, derived from this compound, is used extensively in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is ubiquitous in H-bond catalysts, which are crucial for a variety of chemical reactions .
Chemical Derivatization: This compound is also used in the chemical derivatization of amino-functionalized model surfaces, which is important for creating specialized coatings and materials with specific properties .
Synthesis of Arylaminothiocarbonylpyridinium Zwitterionic Salts: An application in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts has been documented. These salts are useful intermediates in various chemical syntheses .
Drug Synthesis Intermediates: In the pharmaceutical industry, intermediates such as 3,5-bis(trifluoromethyl)benzamide are crucial for the synthesis of complex drugs like pexidartinib, showcasing the importance of such compounds in drug development processes .
Wirkmechanismus
Target of Action
It is known that similar compounds with a 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .
Mode of Action
Compounds with similar structures have been reported to activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of drug-resistant bacteria, suggesting they may interact with biochemical pathways related to bacterial growth and survival .
Result of Action
Similar compounds have been reported to inhibit the growth of drug-resistant bacteria, suggesting they may have antimicrobial effects .
Eigenschaften
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKVAJGVDRGPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663112 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-4-chloroaniline | |
CAS RN |
948014-37-7 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
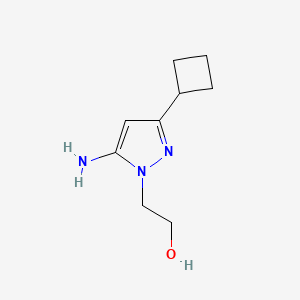
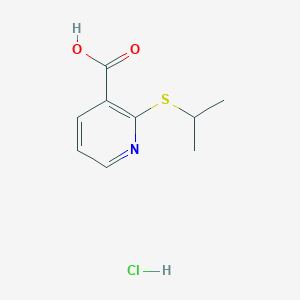
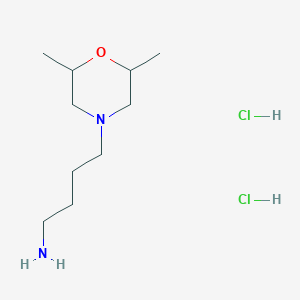

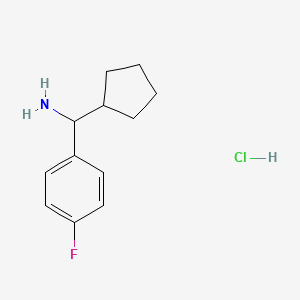
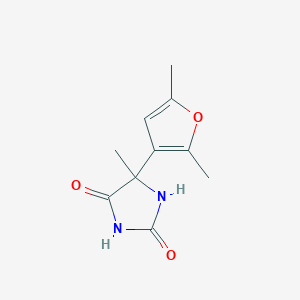

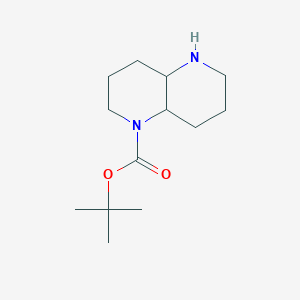
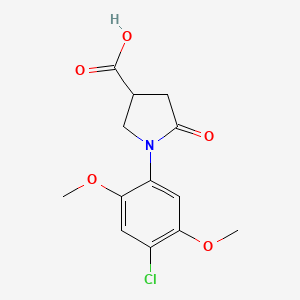

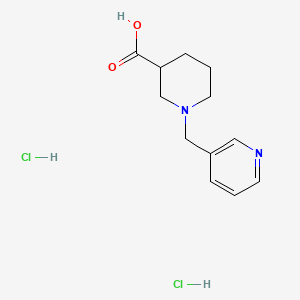
![[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride](/img/structure/B1438094.png)